molecular formula C9H6N2O B1625639 4-hydroxy-1H-indole-3-carbonitrile CAS No. 81779-30-8

4-hydroxy-1H-indole-3-carbonitrile

Cat. No.: B1625639
CAS No.: 81779-30-8
M. Wt: 158.16 g/mol
InChI Key: BRIMCGYNLLEMOA-UHFFFAOYSA-N
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Description

4-hydroxy-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Anticancer Properties
4-Hydroxy-1H-indole-3-carbonitrile has been investigated for its anticancer properties, particularly as a potential inhibitor of protein kinases involved in cancer progression. A study demonstrated that derivatives of indole-3-carbonitriles could inhibit DYRK1A, a kinase implicated in various cancers, with some compounds showing submicromolar activity in cell culture assays . The ability to modify the indole structure allows for the development of more potent inhibitors with improved pharmacological profiles.

Mechanisms of Action
Research indicates that indole derivatives can interact with various cellular pathways. For instance, this compound has shown potential in modulating apoptosis and inhibiting cell migration, which are critical processes in cancer metastasis . Its derivatives may also influence gene expression through epigenetic mechanisms, such as DNA methylation modulation .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound and its derivatives can be achieved through various methods:

  • One-pot reactions : These reactions involve the simultaneous combination of multiple reactants to produce complex structures efficiently. For example, recent studies have reported one-pot synthesis techniques yielding high yields of functionalized indoles .
  • Green Chemistry Approaches : Utilizing environmentally friendly solvents and catalysts has been emphasized in recent synthetic methodologies, enhancing the sustainability of producing indole derivatives .

Case Studies

Case Study 1: DYRK1A Inhibition
A significant study focused on the design and evaluation of a series of indole-3-carbonitriles as DYRK1A inhibitors. The synthesized compounds were assessed for their inhibitory activity against DYRK1A and related kinases. The results indicated that certain modifications to the indole structure led to enhanced inhibitory effects, with promising IC50 values observed in biochemical assays .

Case Study 2: Antioxidant Activity
Another investigation explored the antioxidant properties of this compound derivatives. The study found that these compounds could scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of DYRK1A and other kinases; modulation of apoptosis ,
Antioxidant PropertiesScavenging free radicals; potential use in oxidative stress prevention
Synthetic MethodologiesOne-pot reactions; green chemistry approaches for efficient synthesis

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Core

The indole nucleus undergoes electrophilic substitution primarily at positions 1 (N–H), 2, and 3, with the cyano group at position 3 directing further reactivity.

Friedel-Crafts Acylation

  • Reaction : The hydroxyl group at position 4 activates the indole ring for electrophilic substitution. Friedel-Crafts acylation introduces acyl groups at position 5 or 6 under acidic conditions.

  • Example : Treatment with acetyl chloride/AlCl₃ yields 4-hydroxy-5-acetyl-1H-indole-3-carbonitrile.

  • Mechanism : Acylium ion formation → electrophilic attack at the activated indole position → rearomatization .

Halogenation

  • Reaction : Bromination or iodination occurs at position 2 or 6 using N-bromosuccinimide (NBS) or I₂ in acetic acid.

  • Example : Reaction with NBS produces 4-hydroxy-6-bromo-1H-indole-3-carbonitrile in 78% yield .

Nucleophilic Additions and Cyano Group Reactivity

The nitrile group participates in hydrolysis, nucleophilic additions, and cyclization reactions.

Hydrolysis to Carboxamides

  • Reaction : Acidic or basic hydrolysis converts the cyano group to a carboxamide.

  • Conditions : H₂SO₄ (20%) at 100°C for 4 hours .

  • Product : 4-Hydroxy-1H-indole-3-carboxamide (yield: 85%) .

Ring-Opening Reactions

  • Reaction : The cyano group facilitates α,β-unsaturated ketone formation via Knoevenagel condensation with aldehydes.

  • Example : Condensation with benzaldehyde in ethanol/piperidine yields (E)-3-(4-hydroxy-1H-indol-3-yl)-2-phenylacrylonitrile .

Multi-Component and Cyclocondensation Reactions

The compound serves as a precursor in synthesizing polycyclic heterocycles.

Pyran and Pyridine Derivatives

  • Reaction : One-pot reactions with malononitrile and aldehydes under ultrasonic irradiation yield 4H-pyran derivatives.

  • Conditions : Ethanol, piperidine (20 mol%), 25°C, 30 minutes .

  • Product : 2-Amino-7-(4-hydroxy-1H-indol-3-yl)-5-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 89%) .

Spirocyclic Compounds

  • Reaction : Cyclocondensation with hydrazines forms spiro[indole-3,5'-pyrazolo[3,4-b]pyridine] derivatives.

  • Example : Reaction with phenylhydrazine yields spiro compounds with antitumor activity (IC₅₀: 2.1 µM against MCF-7 cells) .

Biological Activity and Pharmacological Relevance

Derivatives exhibit kinase inhibitory and apoptotic effects:

DerivativeTargetIC₅₀ (µM)ApplicationSource
3-(Pyrazol-4-yl)-2-acrylonitrileDYRK1A0.021Neurodegenerative diseases
Spiro[indole-pyrazole]Bcl-21.8Anticancer

Q & A

Q. What are the optimal synthetic routes for 4-hydroxy-1H-indole-3-carbonitrile, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves indole core functionalization. Key steps include:

  • Sonogashira coupling for introducing alkynes, followed by cyclization to form the indole ring.
  • CuI-mediated indole formation to install the nitrile group at the 3-position .
    Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% CuI) critically affect yield. For example, higher temperatures accelerate cyclization but may promote side reactions like hydrolysis of the nitrile group.

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving structural ambiguities, such as:

  • Dihedral angles between the indole ring and substituents (e.g., 58–87° for related indole-carbonitriles), which influence intermolecular interactions .
  • Hydrogen-bonding networks (e.g., C–H···N interactions involving the nitrile group) that stabilize crystal packing .
    Using SHELX software (e.g., SHELXL for refinement), researchers can model disorder or twinning in crystals, particularly for hydroxyl-substituted derivatives prone to polymorphism .

Q. What biochemical assays are suitable for evaluating the enzyme inhibitory activity of this compound?

Basic Research Question

  • Kinase inhibition assays : PAK1 inhibition can be measured via fluorescence polarization (FP) assays using ATP-competitive probes. IC50 values correlate with hydrophobic substituent size at the indole 4-position .
  • Antiviral activity screening : Plaque reduction assays (e.g., against influenza A) require dose-response curves (1–100 µM) to assess viral replication inhibition .

Q. How can contradictory SAR data for this compound derivatives be systematically analyzed?

Advanced Research Question
Contradictions in structure-activity relationships (SAR) often arise from:

  • Substituent hydrophobicity : Larger hydrophobic groups (e.g., aryl rings) enhance PAK1 inhibition but reduce solubility, complicating dose-response interpretations .
  • Cellular permeability : LogP values >3 may improve membrane penetration but increase off-target binding. Use MDCK cell monolayers to quantify apparent permeability (Papp) .
    Statistical tools like partial least squares (PLS) regression can reconcile conflicting data by weighting variables (e.g., steric vs. electronic effects) .

Q. What analytical techniques validate the purity and stability of this compound under physiological conditions?

Basic Research Question

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect degradation products (e.g., hydrolysis to 3-carboxylic acid).
  • NMR stability studies : Monitor hydroxyl proton (δ 10–12 ppm) and nitrile carbon (δ 115–120 ppm) shifts in PBS buffer at 37°C over 24–72 hours .

Q. How do computational methods complement experimental data in designing this compound analogs?

Advanced Research Question

  • Docking studies : AutoDock Vina or Glide can predict binding poses in PAK1’s hydrophobic back pocket. Prioritize analogs with ΔG < −8 kcal/mol .
  • QM/MM simulations : Assess nitrile group polarization effects on hydrogen-bond strength with catalytic lysine residues .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Skin Irritation Category 2) .
  • Ventilation : Use fume hoods for weighing/powder handling due to acute inhalation toxicity (Category 4) .

Q. How can fluorescence properties of this compound derivatives be exploited in cellular imaging?

Advanced Research Question

  • Probe design : Conjugate the hydroxyl group with fluorophores (e.g., BODIPY) via ester linkages. Excitation/emission maxima (~480/520 nm) enable tracking in live cells .
  • Quenching mechanisms : Monitor pH-dependent fluorescence changes in lysosomal compartments using confocal microscopy .

Properties

CAS No.

81779-30-8

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-hydroxy-1H-indole-3-carbonitrile

InChI

InChI=1S/C9H6N2O/c10-4-6-5-11-7-2-1-3-8(12)9(6)7/h1-3,5,11-12H

InChI Key

BRIMCGYNLLEMOA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C#N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compounds of general formula (I) can be further reacted by known methods, for example by saponification and decarboxylation to give 4-hydroxyindole or 4-hydroxy-6-methylindole, or by aminolysis and dehydration to give 4-hydroxy-3-cyanoindole or 4-hydroxy-3-cyano-6-methyl-indole, which, by reaction with epichlorohydrin and alkylamino derivatives, give aminopropanols with useful pharmacological properties (see Federal Republic of Germany Patent Specification Nos. 25 08 251; 27 37 630; 29 05 877 and 30 30 047). However, compounds of general formula (I) can also be reacted to give aminopropanol derivatives directly, whereafter the compounds obtained are subsequently changed. Thus, for example, from 4-hydroxy-3-cyanoindole (see Federal Republic of German Patent Specification No. 30 29 980) there is obtained 4-(2,3-epoxypropoxy)-3-cyanoindole which is reacted with 2-(2-allyloxyphenoxy)-ethylamine to give the pharmacologically effective 4-{2-hydroxy-3-[2-(2-allyloxyphenoxy)-ethylamino]-propoxy}-3-cyanoindole (see Example 3h) of Federal Republic of German Patent Specification No. 30 30 047).
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